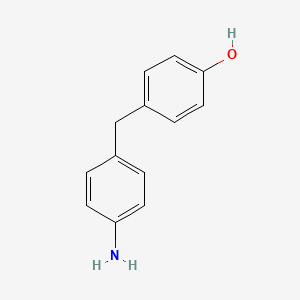
4-(4-Aminobenzyl)phenol
Vue d'ensemble
Description
4-(4-Aminobenzyl)phenol is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Enzyme Activity and Binding Sites
4-Aminobenzyl)phenol and its derivatives are studied for their interactions with enzymes. For instance, Xiong et al. (2006) explored the role of phenylalanine residues within the phenol binding site of human UDP-glucuronosyltransferase 1A10, using a derivative of 4-aminobenzyl)phenol for photoaffinity labeling and mass spectrometry analysis (Xiong et al., 2006).
2. Antimicrobial and Antidiabetic Activities
Studies have synthesized derivatives of 4-(4-Aminobenzyl)phenol to evaluate their biological activities. Rafique et al. (2022) synthesized derivatives and assessed their antimicrobial and antidiabetic activities, indicating their potential in medical applications (Rafique et al., 2022).
3. Antioxidant and Antibacterial Properties
Compounds derived from this compound have been synthesized and tested for various biological activities. Aslam et al. (2016) reported on the antioxidant, lipoxygenase inhibition, and antibacterial properties of such compounds (Aslam et al., 2016).
4. Synthetic Pathways in Microbial Metabolism
In microbial bioengineering, derivatives of this compound are used to study and engineer synthetic metabolic pathways. Miao et al. (2015) constructed a novel phenol synthetic pathway in Escherichia coli, demonstrating the compound's role in biochemical research (Miao et al., 2015).
5. Polymer Synthesis and Applications
The compound has applications in the synthesis of polymers with specific properties. Reihmann and Ritter (2002) explored the regioselective enzymatic polymerization of 4-amino-phenol, leading to the formation of polymers with potential applications in electronics and materials science (Reihmann & Ritter, 2002).
6. Development of Chemosensors
Derivatives of this compound have been used in the development of chemosensors. Nicoleti et al. (2012) utilized 4-(4-Nitrobenzylideneamine)phenol in creating selective chemosensors for fluoride or cyanide, highlighting its role in analytical chemistry (Nicoleti et al., 2012).
7. Anticancer Studies
This compound derivatives have been investigated for potential anticancer properties. Abbas et al. (2020) synthesized and characterized metal complexes of a derivative, assessing their anticancer activity (Abbas et al., 2020).
Propriétés
IUPAC Name |
4-[(4-aminophenyl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,15H,9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULOMPJDZXQPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethoxyspiro[3.3]heptan-6-ol](/img/structure/B8249277.png)


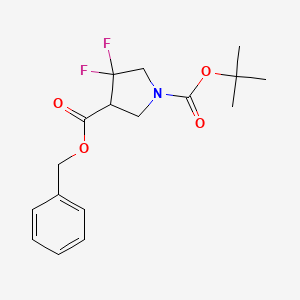
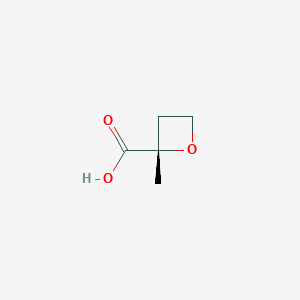
![tert-butyl N-{[(2R)-5-oxopyrrolidin-2-yl]methyl}carbamate](/img/structure/B8249317.png)
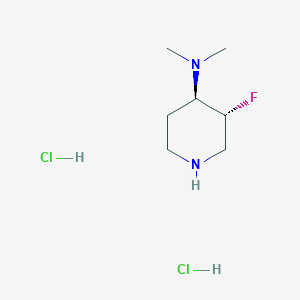
![Tert-butyl 2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B8249320.png)
![(1S,3S,4R)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8249327.png)
![4-(N-(4-chlorophenethyl)benzo[b]thiophene-3-carboxamido)-N-(2,4-difluorophenyl)piperidine-1-carboxamide](/img/structure/B8249335.png)
![tert-butyl (5R)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B8249337.png)
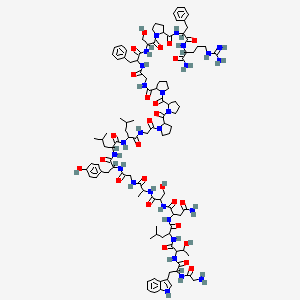
![3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8249366.png)
